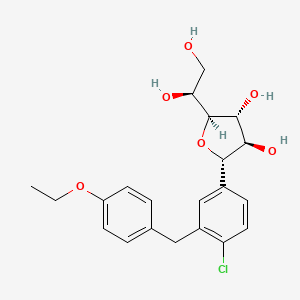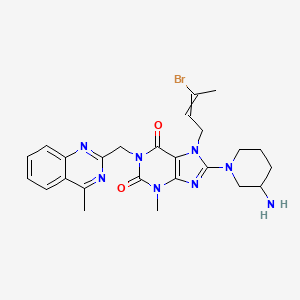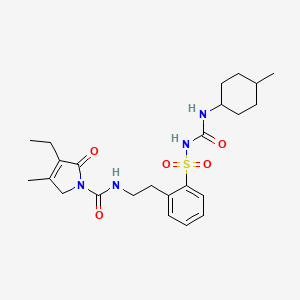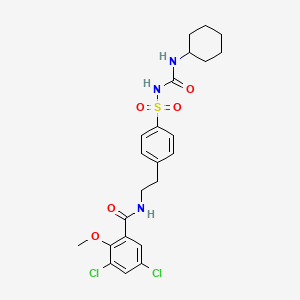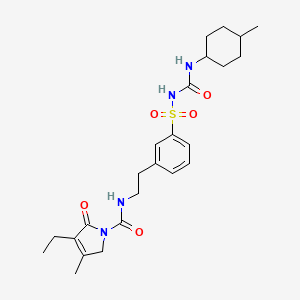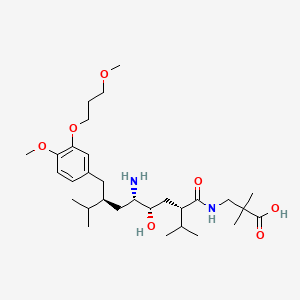
Ácido de Aliskirén Impureza
Descripción general
Descripción
Aliskiren Acid Impurity is a chemical compound associated with the drug Aliskiren, which is a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren Acid Impurity is a byproduct or degradation product that can form during the synthesis or storage of Aliskiren. Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the drug.
Aplicaciones Científicas De Investigación
Aliskiren Acid Impurity has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Aliskiren, helping to improve the formulation and storage conditions of the drug.
Biology: Research on Aliskiren Acid Impurity can provide insights into its biological activity and potential effects on human health.
Medicine: Understanding the impurity profile of Aliskiren is crucial for ensuring the safety and efficacy of the drug in treating hypertension.
Industry: In the pharmaceutical industry, controlling impurities like Aliskiren Acid Impurity is essential for regulatory compliance and quality assurance.
Mecanismo De Acción
Target of Action
The primary target of Aliskiren Acid Impurity is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure and fluid balance in the body .
Mode of Action
Aliskiren Acid Impurity acts as a direct renin inhibitor . It binds to the active site of renin, preventing it from cleaving the protein angiotensinogen to form angiotensin I . This inhibition disrupts the conversion of angiotensinogen to angiotensin I, thereby inhibiting the formation of angiotensin II .
Biochemical Pathways
The inhibition of renin by Aliskiren Acid Impurity affects the renin-angiotensin-aldosterone system (RAAS), a critical biochemical pathway involved in the regulation of blood pressure . By inhibiting the formation of angiotensin I, Aliskiren Acid Impurity disrupts the cascade of events that lead to the production of angiotensin II, a potent vasoconstrictor . This results in a decrease in blood pressure .
Pharmacokinetics
Aliskiren Acid Impurity is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1–3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites . Aliskiren excretion is almost completely via the biliary/faecal route; 0.6% of the dose is recovered in the urine .
Result of Action
The inhibition of renin by Aliskiren Acid Impurity leads to a decrease in blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Action Environment
The action of Aliskiren Acid Impurity can be influenced by various environmental factors. For instance, the absorption of Aliskiren can be affected by the presence of food in the gastrointestinal tract . Additionally, the efficacy of Aliskiren can be influenced by the patient’s physiological condition, such as renal or hepatic impairment . No clinically relevant effects of gender or race on the pharmacokinetics of aliskiren are observed, and no adjustment of the initial aliskiren dose is required for elderly patients or for patients with renal or hepatic impairment .
Análisis Bioquímico
Biochemical Properties
Aliskiren Acid Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind to renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. The interaction between Aliskiren Acid Impurity and renin inhibits the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .
Cellular Effects
Aliskiren Acid Impurity affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in kidney tubular cells, Aliskiren Acid Impurity has been shown to attenuate endoplasmic reticulum (ER) stress induced by lipid overload, thereby reducing apoptosis and promoting cell survival . Additionally, it affects the expression of genes involved in the renin-angiotensin system, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Aliskiren Acid Impurity involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Aliskiren Acid Impurity binds to renin, inhibiting its activity and preventing the formation of angiotensin I from angiotensinogen . This inhibition leads to a cascade of events that ultimately reduces blood pressure. Additionally, Aliskiren Acid Impurity has been shown to modulate the expression of genes involved in the renin-angiotensin system, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aliskiren Acid Impurity change over time. The stability and degradation of Aliskiren Acid Impurity have been studied to understand its long-term effects on cellular function. It has been observed that Aliskiren Acid Impurity remains stable under certain conditions, but its degradation products can have different effects on cells. Long-term studies have shown that Aliskiren Acid Impurity can maintain its inhibitory effects on renin activity, thereby providing sustained antihypertensive effects .
Dosage Effects in Animal Models
The effects of Aliskiren Acid Impurity vary with different dosages in animal models. Studies have shown that low doses of Aliskiren Acid Impurity can effectively reduce blood pressure without causing significant adverse effects . Higher doses may lead to toxic effects, including renal impairment and electrolyte imbalances . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
Aliskiren Acid Impurity is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes such as renin and angiotensin-converting enzyme (ACE), influencing the levels of angiotensin I and II . Additionally, Aliskiren Acid Impurity affects the metabolic flux of other related metabolites, contributing to its overall antihypertensive effects .
Transport and Distribution
The transport and distribution of Aliskiren Acid Impurity within cells and tissues involve various transporters and binding proteins. Aliskiren Acid Impurity is absorbed in the gastrointestinal tract and is poorly absorbed with a bioavailability between 2.0 and 2.5% . Once absorbed, it is distributed to various tissues, including the kidneys, where it exerts its effects on the renin-angiotensin system . The binding of Aliskiren Acid Impurity to plasma proteins is moderate, and it is primarily excreted via the hepatobiliary route .
Subcellular Localization
The subcellular localization of Aliskiren Acid Impurity affects its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules . The targeting signals and post-translational modifications of Aliskiren Acid Impurity direct it to these compartments, influencing its inhibitory effects on renin activity and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Aliskiren Acid Impurity involves several synthetic steps. One common method includes the reduction of a precursor compound in the presence of a catalyst and ammonia . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the impurity.
Industrial Production Methods
In industrial settings, the production of Aliskiren Acid Impurity is typically controlled to minimize its presence in the final pharmaceutical product. This involves optimizing the synthetic routes and reaction conditions to reduce the formation of impurities. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the levels of Aliskiren Acid Impurity during production .
Análisis De Reacciones Químicas
Types of Reactions
Aliskiren Acid Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Aliskiren Acid Impurity include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Aliskiren Acid Impurity include other impurities and degradation products associated with renin inhibitors and antihypertensive drugs. Examples include:
Aliskiren Fumarate: Another form of Aliskiren used in pharmaceutical formulations.
Angiotensin-Converting Enzyme Inhibitors (ACEIs): Such as enalapril and lisinopril, which also target the RAAS but through different mechanisms.
Uniqueness
Aliskiren Acid Impurity is unique in its specific structure and formation pathway. Unlike other impurities, it is directly related to the synthesis and stability of Aliskiren. Its presence and concentration can significantly impact the overall quality and safety of the pharmaceutical product.
Conclusion
Aliskiren Acid Impurity is an important compound to study in the context of pharmaceutical development and quality control. Understanding its preparation methods, chemical reactions, and scientific applications can help improve the safety and efficacy of Aliskiren as a treatment for hypertension. Further research into its mechanism of action and comparison with similar compounds will provide deeper insights into its role and impact.
Propiedades
IUPAC Name |
3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFGPAQWQGXCX-QORCZRPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



